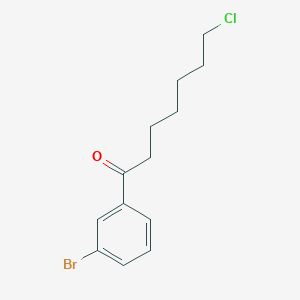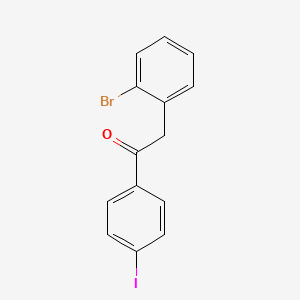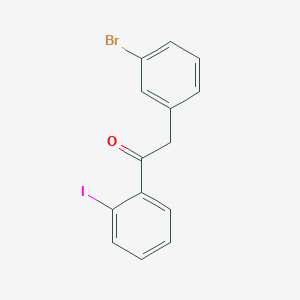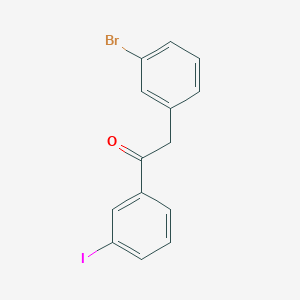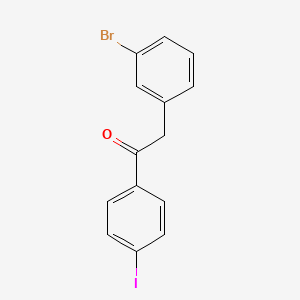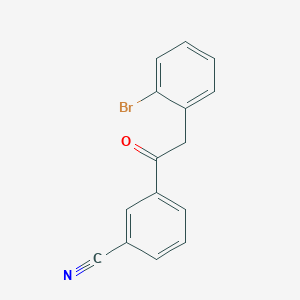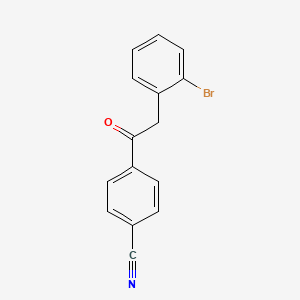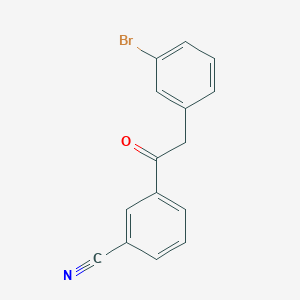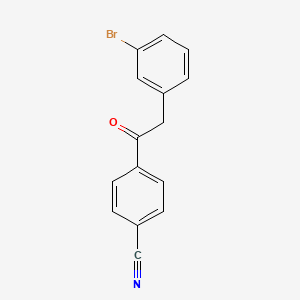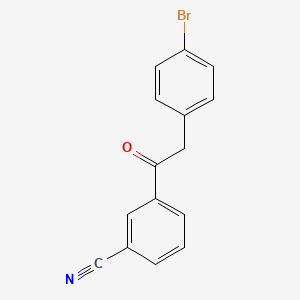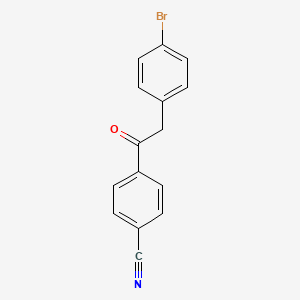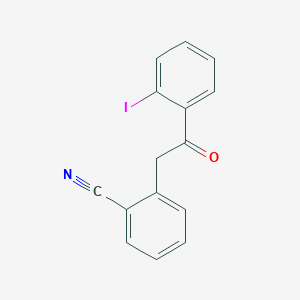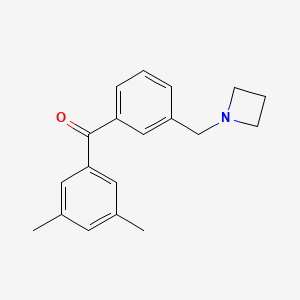
3'-Azetidinomethyl-3,5-dimethylbenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Azetidinomethyl-3,5-dimethylbenzophenone is a chemical compound with the molecular formula C19H21NO. It is characterized by the presence of an azetidine ring attached to a benzophenone core, which includes two methyl groups at the 3 and 5 positions on the benzene ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azetidinomethyl-3,5-dimethylbenzophenone typically involves the reaction of 3,5-dimethylbenzophenone with azetidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production methods for 3’-Azetidinomethyl-3,5-dimethylbenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial reactors and more efficient catalysts to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3’-Azetidinomethyl-3,5-dimethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted azetidine compounds .
Applications De Recherche Scientifique
3’-Azetidinomethyl-3,5-dimethylbenzophenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3’-Azetidinomethyl-3,5-dimethylbenzophenone involves its interaction with specific molecular targets. The azetidine ring and benzophenone core allow it to bind to various enzymes and receptors, modulating their activity. This interaction can affect biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3’-Azetidinomethyl-3,5-dimethylbenzene
- 3’-Azetidinomethyl-3,5-dimethylphenol
- 3’-Azetidinomethyl-3,5-dimethylbenzoic acid
Uniqueness
3’-Azetidinomethyl-3,5-dimethylbenzophenone is unique due to its specific structural features, such as the azetidine ring and the positioning of the methyl groups on the benzophenone core.
Propriétés
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(3,5-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-14-9-15(2)11-18(10-14)19(21)17-6-3-5-16(12-17)13-20-7-4-8-20/h3,5-6,9-12H,4,7-8,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJZPYATHKLQCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643261 |
Source


|
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-79-4 |
Source


|
| Record name | {3-[(Azetidin-1-yl)methyl]phenyl}(3,5-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
